molecular formula C13H9N3OS B1671614 1-(2-Thiazolylazo)-2-naphthol CAS No. 1147-56-4

1-(2-Thiazolylazo)-2-naphthol

Cat. No.: B1671614
CAS No.: 1147-56-4
M. Wt: 255.30 g/mol
InChI Key: IOMXCGDXEUDZAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ERGi-USU involves the reaction of 2-naphthol with thiazole-2-carbaldehyde in the presence of a base. The reaction proceeds through the formation of an azo bond between the naphthol and thiazole moieties . The detailed synthetic route includes:

  • Dissolving 2-naphthol in a suitable solvent such as ethanol.
  • Adding thiazole-2-carbaldehyde to the solution.
  • Introducing a base, such as sodium hydroxide, to facilitate the formation of the azo bond.
  • Stirring the reaction mixture at room temperature until the reaction is complete.
  • Purifying the product through recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis of ERGi-USU can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product purification can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ERGi-USU undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ERGi-USU has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions to study the formation of azo compounds and their derivatives.

    Biology: Investigated for its potential to selectively inhibit the growth of ERG-positive cancer cells, making it a valuable tool in cancer research.

    Medicine: Explored as a potential therapeutic agent for the treatment of prostate cancer and other malignancies that exhibit ERG overexpression.

    Industry: Utilized in the development of new cancer therapies and diagnostic tools

Properties

IUPAC Name

1-(1,3-thiazol-2-yldiazenyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c17-11-6-5-9-3-1-2-4-10(9)12(11)15-16-13-14-7-8-18-13/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMXCGDXEUDZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061566
Record name 2-Naphthalenol, 1-(2-thiazolylazo)-
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Molecular Weight

255.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147-56-4
Record name 1-(2-Thiazolylazo)-2-naphthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1147-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Thiazolylazo)-2-naphthol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Thiazolylazo)-2-naphthol
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Record name 2-Naphthalenol, 1-[2-(2-thiazolyl)diazenyl]-
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Record name 2-Naphthalenol, 1-(2-thiazolylazo)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(thiazol-2-ylazo)-2-naphthol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of TAN?

A1: TAN's molecular formula is C13H9N3OS, and its molecular weight is 255.30 g/mol. [, ]

Q2: What spectroscopic data is available for TAN?

A2: Studies have explored the X-ray photoelectron spectra of TAN complexes with copper(II) and nickel(II). [] Additionally, UV-Vis and IR spectroscopy have been used to identify electrolysis products of TAN in acetonitrile solutions. [, ]

Q3: Is TAN stable in different solvents?

A3: TAN's behavior in acetonitrile solution has been extensively studied, including its polarographic behavior and reduction mechanism. [, ] Research also investigated its thermodynamics in a water-nitrobenzene extraction system. []

Q4: Can TAN be used with different solid supports in extraction techniques?

A4: Yes, TAN has been successfully immobilized on various solid supports for extraction purposes. These include: * Amberlite XAD resins [, , ] * Silica gel [] * C18-bonded silica gel [, ] * Polyurethane foam [, ]

Q5: How does TAN interact with metal ions?

A5: TAN acts as a bidentate ligand, forming chelate complexes with various metal ions. [, ] X-ray analysis revealed square-planar, square-pyramidal, and octahedral coordination configurations for TAN complexes with palladium(II), copper(II), and nickel(II), respectively. []

Q6: Which metal ions can TAN complex with?

A6: Research demonstrates TAN's ability to complex and preconcentrate various metal ions, including:

  • Cadmium(II) [, , , ]
  • Cobalt(II) [, ]
  • Copper(II) [, , , , , , ]
  • Chromium(III) []
  • Iron(II) [, ]
  • Hafnium(IV) [, ]
  • Mercury(II) [, ]
  • Manganese(II) [, , , ]
  • Nickel(II) [, , , , , ]
  • Lead(II) [, , ]
  • Palladium(II) [, ]
  • Scandium(III) [, ]
  • Zinc(II) [, , , , ]
  • Zirconium(IV) [, ]

Q7: What are the main analytical applications of TAN?

A7: TAN is primarily used as a chromogenic reagent in spectrophotometric determination of metal ions. [, , , , , , , ] It is also employed in preconcentration methods for trace analysis of metals in various matrices like water, food, and biological samples. [, , , , , , , , , , , , , ]

Q8: What are the advantages of using TAN in analytical techniques?

A8: TAN offers several advantages for analytical applications:

  • Formation of intensely colored complexes with various metal ions, enhancing sensitivity in spectrophotometric detection. [, ]
  • Effective preconcentration of metal ions from large sample volumes, enabling trace analysis. [, , , , ]
  • Compatibility with various extraction techniques, including solid-phase extraction, cloud point extraction, and single-drop microextraction. [, , , , , , , , ]

Q9: Are there analytical methods specifically validated for TAN-based analysis?

A9: Yes, various studies have focused on analytical method validation for TAN-based metal determination. These include optimization of parameters, assessment of accuracy and precision, and determination of detection limits. [, , , , , , ]

Q10: Have there been computational studies on TAN and its complexes?

A10: Yes, a Time-Dependent Density Functional Theory (TDDFT) study was conducted to understand the properties of planar triazinium cations derived from TAN and its analogs. []

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